N,N-dimethyl-4-[5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl]aniline
Description
N,N-DIMETHYL-4-[5-(4-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL]ANILINE is a complex organic compound with a unique structure that includes a tetrazole and pyrimidine ring system
Properties
Molecular Formula |
C19H20N6 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl]aniline |
InChI |
InChI=1S/C19H20N6/c1-13-4-6-14(7-5-13)17-12-18(25-19(20-17)21-22-23-25)15-8-10-16(11-9-15)24(2)3/h4-12,18H,1-3H3,(H,20,21,23) |
InChI Key |
IGPQRWQMGLHBLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(N3C(=NN=N3)N2)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,N-DIMETHYL-4-[5-(4-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL]ANILINE typically involves multiple steps, including the formation of the tetrazole and pyrimidine rings, followed by their coupling with the aniline derivative. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
N,N-DIMETHYL-4-[5-(4-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL]ANILINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents and conditions for these reactions include specific temperatures, pH levels, and the presence of catalysts. .
Scientific Research Applications
N,N-DIMETHYL-4-[5-(4-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL]ANILINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N,N-DIMETHYL-4-[5-(4-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL]ANILINE involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N,N-DIMETHYL-4-[5-(4-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL]ANILINE can be compared with other similar compounds, such as:
- N,N-Dimethyl-4-[(4-methylphenyl)amino]methyl]aniline
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of N,N-DIMETHYL-4-[5-(4-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL]ANILINE lies in its combination of the tetrazole and pyrimidine rings, which confer distinct chemical and biological properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
